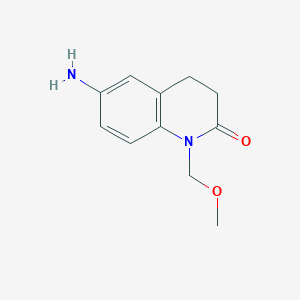

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJHDMIRYWTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meldrum’s Acid Assisted One-Pot Synthesis

A recently developed and efficient method for preparing tetrahydroquinolin-2-one derivatives, which can be adapted for 6-amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, involves a two-step, one-pot reaction using enaminones and acyl Meldrum’s acids followed by electrophilic cyclization.

Step 1: Enaminone Formation

Enaminones are reacted with acyl Meldrum’s acids in a solvent such as 1,2-dichloroethane (DCE) at moderate temperatures (around 55 °C). The acyl Meldrum’s acid acts as an acylating agent, facilitating the formation of an enamide intermediate without isolating it.Step 2: Electrophilic Cyclization

After confirming the completion of enamide formation (e.g., by TLC), polyphosphoric acid (PPA) is added, and the mixture is heated to reflux for 6 hours. This promotes intramolecular electrophilic cyclization, yielding the tetrahydroquinolin-2-one core.Work-up and Purification

The reaction mixture is evaporated to remove solvent, neutralized with sodium hydroxide, and extracted with organic solvents such as ethyl acetate and dichloromethane. The product is then purified by flash column chromatography.

Advantages of this method include:

- One-pot operation without intermediate isolation

- Mild reaction conditions

- Moderate to good yields (typically 30-40%)

- Ability to introduce various substituents at the 4-position and carbonyl functionality at the 5-position for further modification

- Electron-donating groups (EDGs) on the acyl Meldrum’s acid may alter the reaction pathway, leading to intermolecular condensations rather than the desired intramolecular cyclization.

| Parameter | Condition/Result |

|---|---|

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature (Step 1) | 55 °C |

| Temperature (Step 2) | Reflux (boiling point of PPA mixture) |

| Reaction Time (Step 2) | 6 hours |

| Catalyst | Polyphosphoric acid (PPA) |

| Yield | ~32% (varies with substituents) |

| Purification | Flash column chromatography |

This method is described in detail in a 2024 study published in Scientific Reports which evaluated various derivatives and reaction conditions to optimize the synthesis of tetrahydroquinolin-2-one cores.

Alternative Cyclization Methods

- Use of p-Toluenesulfonic Acid (TsOH) in Toluene

As an alternative to PPA, TsOH in toluene was tested but resulted in significantly lower yields (~15%) for the cyclization step, indicating PPA’s superior catalytic efficiency in this context.

Precursor Synthesis and Functionalization

The starting materials, enaminones, can be prepared by condensation of appropriate amines with β-dicarbonyl compounds. The methoxymethyl substituent at the 1-position can be introduced via alkylation reactions using methoxymethyl halides under controlled conditions.

The amino group at the 6-position may be introduced via nitration followed by reduction or by direct substitution reactions depending on the precursor availability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| Meldrum’s acid one-pot method | Enaminones, acyl Meldrum’s acid, PPA | Acylation + Cyclization | 30-40 | Mild conditions, one-pot, moderate yield |

| TsOH in toluene cyclization | Enaminones, acyl Meldrum’s acid, TsOH | Cyclization | ~15 | Lower yield, less efficient catalyst |

| Traditional two-step synthesis | Enaminones, acyl chlorides, base | Acylation + isolation + cyclization | 12-27 | Requires intermediate isolation, lower yield |

Research Findings and Mechanistic Insights

The Meldrum’s acid derivatives accelerate the acylation step and facilitate a smooth intramolecular cyclization due to their ability to generate reactive acyl intermediates in situ.

Electron donating groups on the acyl Meldrum’s acid can divert the reaction towards intermolecular condensations, which must be avoided for the target compound synthesis.

The presence of the carbonyl at the 5-position in the tetrahydroquinolinone scaffold opens opportunities for further functionalization, which is advantageous for medicinal chemistry applications.

Chemical Reactions Analysis

Synthetic Strategies for the Tetrahydroquinolin-2-one Core

The tetrahydroquinolin-2-one scaffold is typically synthesized via:

-

Pomeranz-Fritsch-Bobbitt Cyclization : This method involves cyclization of aminoacetaldehyde acetals under acidic conditions, as demonstrated in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Buchwald-Hartwig Coupling : Used to introduce aryl/heteroaryl groups at the nitrogen position, as seen in the preparation of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives .

-

Domino Reactions : Sequential reduction and cyclization steps, such as reductive amination followed by intramolecular cyclization, are effective for constructing the tetrahydroquinoline skeleton .

Amino Group Reactivity (Position 6)

The primary amine at position 6 participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or activated esters to form amides.

-

Alkylation : Treatment with alkyl halides or epoxides introduces alkyl substituents.

-

Schiff Base Formation : Condensation with aldehydes/ketones yields imine derivatives, which can be stabilized or further reduced to secondary amines .

Methoxymethyl Substituent (Position 1)

-

Ether Cleavage : Acidic conditions (e.g., HBr/AcOH) cleave the methoxymethyl group to generate a hydroxymethyl intermediate, which can undergo oxidation to a carbonyl group .

-

Nucleophilic Substitution : The methoxy group may act as a leaving group under strong nucleophilic conditions (e.g., Grignard reagents) .

Ketone Reactivity (Position 2)

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

-

Condensation Reactions : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively .

Key Reactions and Derivatives

Biological and Pharmacological Relevance

-

Antitumor Activity : Analogues with N-aryl substitutions (e.g., compound 6d ) show potent tubulin polymerization inhibition (IC₅₀ 0.93 μM) .

-

Anthelmintic Properties : Structural relatives (e.g., G22 and G23 in ) demonstrate 100% lethality against helminths at 25 ppm.

Challenges and Optimization

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinoline core characterized by a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The presence of an amino group at position 6 and a methoxymethyl group at position 1 enhances its chemical reactivity and biological profile.

Medicinal Chemistry

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is investigated for its potential as a drug candidate due to its promising biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this tetrahydroquinoline derivative exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer properties, making it a candidate for further development in cancer therapeutics.

Biological Studies

Research involving this compound focuses on its interaction with biological targets:

- Enzyme Inhibition : Interaction studies aim to elucidate the binding affinity of this compound with specific enzymes and receptors, contributing to the understanding of its mechanism of action.

- Signal Transduction Modulation : Investigations are ongoing into how this compound influences cellular signaling pathways, potentially leading to therapeutic applications in diseases characterized by dysregulated signaling.

Chemical Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the tetrahydroquinoline structure.

- Functionalization : Modifying the amino and methoxymethyl groups through various chemical reactions such as oxidation and substitution.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in material science:

- Development of New Materials : Its unique structural properties allow for exploration in creating novel materials with specific functional characteristics.

- Chemical Processes : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The amino group and the quinolinone core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The tetrahydroquinolin-2-one scaffold is versatile, with modifications at the 1- and 6-positions significantly altering physicochemical properties, reactivity, and biological activity. Below is a systematic comparison:

Substituent Variations at the 1-Position

Methoxymethyl vs. Alkyl/Aminoalkyl Groups

- 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25): The dimethylaminoethyl group increases basicity and may improve membrane permeability. The additional 8-fluoro substitution enhances metabolic stability .

- 6-Amino-1-(trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one: The trifluoroethyl group (InChIKey: INWDICMYUFQTBQ) introduces strong electron-withdrawing effects and lipophilicity, which could enhance binding to hydrophobic targets .

Cyclic Substituents

Modifications at the 6-Position

- 6-Amino vs. 6-Carboximidamide Derivatives: The primary amine in 6-amino-1-(methoxymethyl)-tetrahydroquinolin-2-one allows for hydrogen bonding and protonation at physiological pH.

Pharmacological and Physicochemical Data

Solubility and Stability

- Methoxymethyl derivative : Likely moderate aqueous solubility due to the methoxy group, though exact data are unavailable.

- Trifluoroethyl derivative : Enhanced lipid solubility (logP estimated >2) due to fluorine atoms, improving blood-brain barrier penetration .

- Dimethylaminoethyl derivative (25): Basic amino group increases water solubility at acidic pH, suitable for oral formulations .

Key Advantages and Limitations

- 6-Amino-1-(methoxymethyl)-...: Advantages: Balanced polarity for solubility and permeability. Limitations: Discontinued commercially; synthetic scalability challenges.

- Fluorinated analogs (e.g., trifluoroethyl): Advantages: Improved metabolic stability and target affinity. Limitations: Potential toxicity risks from fluorine metabolites.

Biological Activity

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone class. Its unique structure features an amino group and a methoxymethyl group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry for its possible applications in drug development, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : CHNO

- Molecular Weight : 206.24 g/mol

- CAS Number : 1519406-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

These findings suggest that the compound could be a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a series of cell line assays, it demonstrated cytotoxic effects against several cancer types:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets in biological systems. The amino group and the quinolinone core are crucial for binding to enzymes or receptors, modulating their activity. Further studies are required to elucidate the precise pathways involved.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics like amoxicillin.

Study on Anticancer Effects

Another study focused on its anticancer properties involved administering varying doses of the compound to mice implanted with human cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Comparison with Similar Compounds

This compound can be compared with other compounds in terms of structure and biological activity:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | Similar core structure | Moderate antibacterial activity |

| Pyrrolone Derivatives | Related heterocycles | Anticancer properties |

This comparison underscores the unique attributes of this compound that may contribute to its distinct biological activities.

Q & A

Basic: What are the standard synthetic routes for 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one?

Methodological Answer:

The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, in ethanol under hydrogen gas with Pd/C catalysis, nitro groups are reduced to amines (e.g., compound 24 in yields 72.9% after purification via Biotage flash chromatography) . Alternative routes involve nucleophilic substitution or condensation with reagents like methylthioisothiourea hydroiodide (e.g., compound 26 in , yielding 56%) . For fluorinated analogs (e.g., compound 25 ), direct use of crude intermediates without purification may suffice .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR : Look for characteristic signals such as aromatic protons (δ 6.3–6.6 ppm), methoxymethyl groups (δ 3.0–3.4 ppm), and tetrahydroquinoline backbone protons (δ 1.4–2.3 ppm). For example, compound 33 in shows a methoxymethyl signal at δ 3.29–3.03 ppm .

- Mass Spectrometry (MS) : ESI-MS data (e.g., compound 47 in : m/z 248.2 [M + 1]+) confirms molecular weight .

- Purification Validation : Use flash chromatography (e.g., 10% MeOH/CH₂Cl₂) or recrystallization to verify purity .

Advanced: How to optimize reaction conditions for higher yield?

Methodological Answer:

- Catalyst Loading : Increase Pd/C catalyst concentration (e.g., compound 24 vs. 27 in , where yields drop from 72.9% to 43.7% with varying catalysts) .

- Reaction Time : Extend hydrogenation duration (e.g., 48 hours for compound 24 vs. shorter times for lower yields) .

- Purification : Use gradient elution in flash chromatography (e.g., compound 28 in achieved 68% yield after HCl salt formation) .

Advanced: How to resolve discrepancies in NMR data due to diastereomers?

Methodological Answer:

Diastereomers arising from multi-component condensation (e.g., ) require:

- 2D NMR (COSY, NOESY) : To differentiate cis/trans configurations in tetrahydroquinoline derivatives .

- X-ray Crystallography : For absolute configuration determination (e.g., compound 13a–d in resolved via crystallography) .

- Chiral HPLC : To separate enantiomers and quantify diastereomeric excess .

Advanced: How to design biological evaluation studies for this compound?

Methodological Answer:

- Enzyme Assays : Test inhibitory activity against targets like neuronal nitric oxide synthase (nNOS) using fluorometric or colorimetric assays (e.g., compound 30 in showed selective nNOS inhibition) .

- Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) or receptor-binding studies (e.g., µ-opioid receptor agonism in ) .

- In Vivo Studies : Use rodent models for pharmacokinetics (e.g., bioavailability of thiophene-2-carboximidamide derivatives in ) .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with nNOS (e.g., identified key hydrogen bonds with heme and tetrahydrobiopterin) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxymethyl vs. dimethylaminoethyl groups) with activity trends .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations for µ-opioid receptor complexes in ) .

Basic: What are the safe handling procedures for this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation ( recommends consulting a physician if exposed) .

- Storage : Keep away from ignition sources (P210 in ) in a cool, dry place .

- Spill Management : Neutralize acidic byproducts (e.g., HCl salts in ) with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.